Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester
Description
The compound Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester (CAS 55088-28-3) is a chlorinated organophosphorus derivative characterized by multiple 2-chloroethyl and ethoxy substituents. Regulatory documents, including the U.S. Environmental Protection Agency’s (EPA) Significant New Use Rules (SNUR) under 40 CFR 721.10243, highlight concerns about its environmental and health impacts, necessitating strict reporting for manufacturing or processing .
Properties
CAS No. |
58823-09-9 |
|---|---|
Molecular Formula |
C10H20Cl4O6P2 |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
1-[bis(2-chloroethoxy)phosphoryl]-2-[2-chloroethoxy(2-chloroethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C10H20Cl4O6P2/c11-1-5-17-21(15,9-4-14)20-8-10-22(16,18-6-2-12)19-7-3-13/h1-10H2 |
InChI Key |
CJOFOMGFGJRPFD-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(OCCCl)OCCCl)OP(=O)(CCCl)OCCCl |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Raw Materials
- 2-chloroethyl phosphonic acid diacid chloride : Prepared fresh or freshly distilled to ensure reactivity.
- Ethylene oxide (oxyethane) : Technical grade with purity ≥ 99.9%.
Reaction Conditions
- Temperature range : 0 to 100 °C, preferably 5 to 40 °C.
- Reaction time : 8 to 18 hours.
- Molar ratio of ethylene oxide to diacid chloride : 2.0 to 2.5:1, preferably 2.1 to 2.2:1.
- Ethylene oxide feed rate : 1% to 8% of diacid chloride weight per hour, preferably 3% to 5%.
Procedure
- The diacid chloride is placed in a reaction vessel equipped with mechanical stirring, gas distributor, and reflux condenser.
- The system is purged with nitrogen to maintain an inert atmosphere.
- Ethylene oxide is added gradually, either as a gas or liquid phase, preferably as gas through a distributor to ensure controlled reaction.
- The temperature is maintained within the preferred range during the addition and reaction phases.
- After completion of ethylene oxide addition, the reaction mixture is maintained at 30-40 °C for an additional 3 hours to ensure completion.
- Residual ethylene oxide is removed under reduced pressure (decompression).
- The product is isolated with high purity and yield.
Advantages of This Method
- Minimal side reactions and high product purity (≥ 97.5%).
- No need for high-temperature pyrolysis or use of acid-binding agents.
- Simplified post-reaction treatment without formation of amine hydrochloride byproducts.
- High yield (≥ 97%) and stable product quality.
Experimental Data and Findings
Representative Experimental Runs
| Embodiment | Diacid Chloride (g) | Ethylene Oxide (g) | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Purity (GC, %) |
|---|---|---|---|---|---|---|
| 1 | 100.00 | 50.88 | 5-20 (feeding), 30-40 (post) | 13 (10 h feed + 3 h hold) | 98.50 | 98.00 |
| 2 | 100.00 | 49.67 | 5-20 (feeding), 30-40 (post) | 13 (10 h feed + 3 h hold) | 97.80 | 97.50 |
Note: Nitrogen atmosphere maintained; residual ethylene oxide removed by decompression after reaction.
Process Observations
- Controlled ethylene oxide feed rate prevents excessive heat release.
- Maintaining temperature below 40 °C reduces side reactions.
- Decompression effectively removes unreacted ethylene oxide, improving purity.
- The reaction proceeds smoothly without the need for solvents or acid scavengers.
Comparison with Other Methods
| Method Description | Reaction Conditions | Drawbacks | Advantages of Current Method |
|---|---|---|---|
| Reaction of phosphorus trichloride with epoxide, followed by acrylic acid addition (US4234696A) | -20 to 125 °C; multi-step with catalysts | Side reactions, complex mixture, lower purity | Simpler, fewer side reactions, higher purity |
| Reaction of 2-chloroethyl phosphine diacid chloride with ethylene chlorohydrin and triethylamine | 5-40 °C; acid binding agents needed | Formation of amine hydrochlorides, complex aftertreatment | No acid scavengers needed, cleaner reaction |
| Current method: 2-chloroethyl phosphonic acid diacid chloride + ethylene oxide | 0-100 °C, preferably 5-40 °C; nitrogen atmosphere | - | High yield, purity, simple post-treatment |
Summary Table of Key Parameters
| Parameter | Value / Range | Notes |
|---|---|---|
| Raw material purity | ≥ 99.9% (ethylene oxide) | Ensures high reaction efficiency |
| Molar ratio (ethylene oxide:diacid chloride) | 2.0 - 2.5 : 1 (prefer 2.1 - 2.2 : 1) | Optimizes conversion and minimizes side products |
| Reaction temperature | 0 - 100 °C (prefer 5 - 40 °C) | Controls reaction rate and selectivity |
| Reaction time | 8 - 18 hours | Includes feed and post-reaction hold |
| Ethylene oxide feed rate | 1 - 8% of diacid chloride weight per hour (prefer 3 - 5%) | Controls reaction exotherm |
| Yield | ≥ 97% | High efficiency |
| Product purity (GC) | ≥ 97.5% | High-quality product |
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphinyl groups can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce phosphonic acids or other oxidized products.
Scientific Research Applications
Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl)[2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes and interference with metabolic pathways.
Comparison with Similar Compounds
Substituent Variations and Chemical Reactivity
The target compound’s structure includes a central phosphonic acid backbone with two 2-chloroethyl ester groups, a 2-chloroethoxy group, and an ethyl-linked phosphinyloxy moiety. Key comparisons with analogs include:
Regulatory and Toxicity Profiles
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound (55088-28-3) | CAS 6294-34-4 | Diethyl 2-Chloroethylphosphonate |
|---|---|---|---|
| Molecular Weight | ~470 g/mol (estimated) | 285.96 g/mol | 228.63 g/mol |
| Water Solubility | Low (hydrophobic substituents) | Very low | Moderate (ester groups) |
| Reactivity | High (multiple Cl groups) | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing bis(2-chloroethyl) phosphonic acid derivatives, and how are reaction progress and purity monitored?
- Methodological Answer : The compound can be synthesized via the Arbusov rearrangement , where tris(2-chloroethyl) phosphite undergoes dehydrochlorination to form the target phosphonate . Alternatively, esterification reactions involve refluxing precursors (e.g., 4-chlorophenol) with anhydrous potassium carbonate in dry acetone, monitored via TLC (hexane:ethyl acetate, 3:1) to track completion . Post-synthesis, purification includes solvent removal, cold-water extraction, and ether washing to eliminate residual catalysts .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : Elemental analysis (deviation ≤0.5% from theoretical values) and mass spectrometry are critical for validating purity . Nuclear magnetic resonance (NMR) spectroscopy can resolve isomerism, while X-ray crystallography provides definitive structural confirmation, especially for distinguishing phosphonyl vs. phosphoryl configurations .
Q. What are the critical considerations in selecting catalysts for synthesizing phosphonic acid esters via esterification?
- Methodological Answer : Anhydrous conditions are essential to prevent hydrolysis. Potassium carbonate (K₂CO₃) is preferred for its dual role as a base and desiccant . Catalysts must be inert to chloroethyl groups to avoid side reactions like β-elimination, which can form vinyl phosphonates .
Advanced Research Questions
Q. How can researchers resolve contradictions in attributing phosphonic acid residues to different precursors in organic matrices?
- Methodological Answer : Isotopic labeling (e.g., ³²P or ¹³C tracing) and degradation pathway analysis are key. For example, phosphonic acid (H₃PO₃) in plant samples may originate from fosetyl-Al degradation, requiring LC-MS/MS to distinguish between synthetic residues and natural breakdown products . Comparative studies using control matrices (e.g., fosetyl-free samples) can isolate contamination sources.
Q. What methodologies are effective in studying the hydrolytic stability of bis(2-chloroethyl) phosphonate esters under varying pH?
- Methodological Answer : Conduct accelerated degradation tests at pH 2–12, monitoring via HPLC-MS to identify cleavage products (e.g., chloroethanol or phosphonic acid). Kinetic studies should track half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots. For example, acidic conditions may promote P–O bond cleavage, while alkaline media favor β-elimination .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of phosphonic acid derivatives?
- Methodological Answer : Molecular docking and enzyme inhibition assays (e.g., COX-2 or viral protease targets) correlate substituent effects with activity. For instance, chloroethyl groups may enhance lipophilicity and membrane penetration, while phosphonyl oxygens chelate metal ions in enzyme active sites . Dose-response curves and IC₅₀ values quantify potency, with in vitro models validating selectivity .
Q. How do solvent polarity and temperature influence the reaction kinetics of phosphonic acid ester formation?
- Methodological Answer : Polar aprotic solvents (e.g., dry acetone) stabilize intermediates in Arbusov rearrangements, while elevated temperatures (80–100°C) accelerate reaction rates . Sampling at intervals followed by GC-MS or TLC analysis can map kinetic profiles. For example, lower polarity solvents may reduce by-product formation but slow reaction progression .
Q. What analytical strategies differentiate between isomeric by-products formed during synthesis?
- Methodological Answer : 2D-NMR (e.g., HSQC, NOESY) resolves spatial arrangements of chloroethyl and phosphonyl groups. High-resolution mass spectrometry (HRMS) distinguishes isomers via exact mass differences. For example, bis(2-chloroethyl) vs. (2-chloroethoxy) isomers exhibit distinct fragmentation patterns in EI-MS .
Data Contradiction Analysis
Q. How should conflicting data on the environmental persistence of phosphonic acid derivatives be addressed?
- Methodological Answer : Discrepancies in half-life studies (e.g., soil vs. aquatic systems) require site-specific degradation assays . For instance, photolysis in UV-light chambers may overestimate degradation compared to natural sunlight . Use QSAR models to predict environmental fate, validated with experimental data from spiked samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
